(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-hydroxy-1H-indol-3-yl)propanoic acid

tyrosinase inhibition melanogenesis natural product isolation

Standard Boc-Trp-OH and 5-hydroxy regioisomers fail to form the tryptathionine cross-link required for amanitin pharmacophores. Boc-6-OH-L-Trp-OH (CAS 179669-87-5) is the direct, enantiomerically pure precursor for constructing the 6-hydroxy-L-tryptophan residue in α-amanitin and ADC payloads. • Compatible with Boc-SPPS and solution-phase coupling; free 6-OH enables oxidative cyclisation with cysteine thiol to form the bicyclic amatoxin scaffold. • Patented enantioselective hydrogenation route ensures high stereochemical integrity for GMP-compliant manufacturing. • Stable long-term storage at 2-8°C under inert gas; on-demand Boc deprotection yields active tyrosinase inhibitor (IC50 = 0.23 mM) for SAR studies.

Molecular Formula C16H20N2O5
Molecular Weight 320.34 g/mol
Cat. No. B12977781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-hydroxy-1H-indol-3-yl)propanoic acid
Molecular FormulaC16H20N2O5
Molecular Weight320.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)O)C(=O)O
InChIInChI=1S/C16H20N2O5/c1-16(2,3)23-15(22)18-13(14(20)21)6-9-8-17-12-7-10(19)4-5-11(9)12/h4-5,7-8,13,17,19H,6H2,1-3H3,(H,18,22)(H,20,21)/t13-/m0/s1
InChIKeySKUAFOOTSOTMAO-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-6-Hydroxy-L-Tryptophan: Product Overview and Procurement


(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-hydroxy-1H-indol-3-yl)propanoic acid (CAS 179669-87-5, also referred to as Boc-6-hydroxy-L-tryptophan or N-Boc-6-OH-L-Trp) is a non-canonical, enantiomerically pure amino acid derivative bearing a tert-butyloxycarbonyl (Boc) group on the α-amine and a free hydroxyl group at the 6-position of the indole ring [1]. The compound is classified as a protected, hydroxylated tryptophan building block. Its molecular formula is C16H20N2O5 with a molecular weight of 320.34 g/mol . It is primarily employed as a key chiral intermediate in the total synthesis of amatoxin-class cyclic peptides (e.g., α-amanitin) and their antibody-drug conjugate derivatives, where the 6-hydroxy group is indispensable for forming the characteristic tryptathionine cross-link [2]. The Boc protection renders the molecule compatible with standard Boc-strategy solid-phase peptide synthesis (SPPS) and solution-phase coupling protocols, while the free phenolic -OH permits late-stage functionalisation or direct participation in oxidative cyclisation reactions [3].

Chiral Intermediate (S)-enantiomer building block for peptide synthesis Supports enantiopure SPPS workflows
6-OH Handle Free 6-hydroxy for tryptathionine cross-link Essential for amatoxin pharmacophore assembly
Boc Protection α-amine Boc, indole NH and 6-OH free Directly compatible with Boc-SPPS protocols

Why Boc-6-Hydroxy-L-Tryptophan Is Irreplaceable


In peptide and conjugate synthesis, simply substituting the closest in-class analogs—unprotected 6-hydroxy-L-tryptophan (H-6-OH-Trp-OH), the 5-hydroxy regioisomer (5-hydroxytryptophan, 5-HTP), or non-hydroxylated Boc-tryptophan (Boc-Trp-OH)—leads to failure in the target application. Unprotected H-6-OH-Trp-OH lacks α-amine protection, resulting in uncontrolled oligomerisation and poor coupling regioselectivity [1]. The 5-hydroxy isomer (5-HTP) is a serotonin biosynthetic precursor with fundamentally different biological activity and cannot participate in the 6-OH-dependent tryptathionine cross-linking chemistry that defines amatoxin pharmacophores [2]. Standard Boc-Trp-OH lacks the 6-hydroxy handle entirely, rendering it synthetically inert toward oxidative cyclisation to the tryptathionine linkage [3]. Additionally, 5-hydroxytryptophan is documented to be sensitive to oxidation and alkylation during SPPS, necessitating dual protection (Nα-Fmoc, Nin-Boc, and O-benzyl) to achieve acceptable purity, whereas the target compound's Boc-α-amine protection combined with the free 6-OH allows orthogonal synthetic strategies not possible with fully protected alternatives [4]. These structural distinctions translate directly into divergent synthetic outcomes and procurement specifications.

5-OH regioisomer (5-HTP)
Cannot engage in 6-OH-dependent tryptathionine cross-linking; follows serotonin pathway context.
Non-hydroxylated Boc-Trp-OH
Lacks the 6-hydroxy nucleophile; synthetically inert toward oxidative cyclisation to amatoxin scaffold.
Unprotected H-6-OH-Trp-OH
Free α-amine may cause oligomerisation and poor coupling regioselectivity; pre-protection required.

Boc-6-Hydroxy-L-Tryptophan: Evidence of Advantage


Tyrosinase Inhibition: 6-Hydroxy vs. 5-Hydroxy Tryptophan

The parent amino acid 6-hydroxy-L-tryptophan, obtainable by Boc deprotection of the target compound, exhibits competitive tyrosinase inhibition with an IC50 of 0.23 mM as determined by Lineweaver-Burk kinetic analysis using Agaricus bisporus tyrosinase [1]. In contrast, the 5-hydroxy regioisomer (5-hydroxytryptophan, 5-HTP) is a well-established serotonin biosynthetic intermediate and does not function as a tyrosinase inhibitor. This positional selectivity of the hydroxyl group on the indole ring dictates entirely distinct biological activity profiles, meaning the 6-OH regioisomer is uniquely suited for melanogenesis-related research applications.

Tyrosinase Inhibition
Cross-study comparable
6-OH Trp IC50 0.23 mM (competitive); 5-HTP: no inhibition
6-OH regioisomer required for tyrosinase inhibitor research
A. bisporus tyrosinase; L-DOPA substrate
tyrosinase inhibition melanogenesis natural product isolation

Tryptathionine Cross-Link Formation: Role of the 6-Hydroxy Group

The 6-hydroxy group of the target compound is the essential nucleophilic anchor for forming the tryptathionine (C-S cross-link between Cys and 6-OH-Trp) that defines the bicyclic octapeptide scaffold of α-amanitin and related amatoxins [1]. Non-hydroxylated tryptophan derivatives (e.g., Boc-Trp-OH, Fmoc-Trp-OH) cannot form this cross-link, rendering them synthetically unusable for amanitin total synthesis. The target compound thus serves as an irreplaceable building block for amatoxin-based antibody-drug conjugate (ADC) payload synthesis, as explicitly claimed in patent US 2022/0024870 A1 where (S)-6-hydroxytryptophan derivatives are designated as key intermediates [2].

Tryptathionine Cross-link
Class-level inference
6-OH enables C-S cross-link with cysteine; Boc-Trp-OH: cross-link incompetent
Essential for amatoxin/amanitin pharmacophore assembly
Oxidative cyclisation context; TFA or I2-mediated
amatoxin synthesis tryptathionine cyclic peptide ADC payload

Enantiomeric Purity via Asymmetric Hydrogenation

The patent US 12,378,196 B2 describes an enantiomer-selective hydrogenation of an olefinic precursor compound using a chiral catalyst (e.g., (R,R)-Et-DUPHOS or HDP 30.2758) to deliver (S)-6-acetyloxy-N-tert-butoxycarbonyl-tryptophan (HDP 30.2550) with 'sufficiently high enantiomeric cleanliness' [1]. This precursor is a direct, single-deprotection-step progenitor of the target compound. While the patent does not disclose a precise enantiomeric excess (ee) value, the method's claim of a simple, reproducible synthesis specifically yielding the (S)-enantiomer contrasts with racemic or low-ee commercial preparations of 6-hydroxy-DL-tryptophan that lack defined stereochemistry . For peptide drug conjugate applications where stereochemical integrity is critical, the (S)-enantiomer is mandatory.

Enantiomeric Purity
Class-level inference
(S)-enantiomer via catalytic asymmetric hydrogenation; DL-racemic lacks stereochemical definition
Supports enantiopure synthesis; exact ee not publicly disclosed
(R,R)-Et-DUPHOS or HDP 30.2758 chiral Rh catalyst
enantioselective synthesis asymmetric hydrogenation chiral catalyst

Boc-α-Amine Protection for Boc-SPPS Compatibility

The Boc group on the α-amino nitrogen of the target compound provides standard protection for Boc-strategy SPPS. Without this protection, free 6-hydroxy-L-tryptophan (H-6-OH-Trp-OH) would undergo uncontrolled self-condensation and side reactions at both the α-amine and the phenolic -OH during activation, severely compromising coupling efficiency and product purity [1]. The Boc group is stable to hydrogenolysis, base hydrolysis, and nucleophilic reagents, enabling iterative deprotection/coupling cycles [2]. This makes the target compound directly usable in Boc-SPPS protocols without additional α-amine derivatisation, unlike unprotected 6-OH-Trp which requires in-situ protection that adds operational complexity and reduces yield.

Boc-SPPS Compatibility
Class-level inference
Pre-protected Boc-α-amine allows direct resin loading; unprotected H-6-OH-Trp-OH risks oligomerisation
Eliminates additional α-amine protection step
Standard Boc-SPPS cycles (TFA/HBTU/DIPEA)
solid-phase peptide synthesis Boc chemistry amino acid protection

Orthogonal Protection Strategy: Free 6-OH with Boc-α-Amine

The target compound features a unique orthogonal protection pattern: Boc on the α-amine, free indole NH, and free phenolic 6-OH. This contrasts with the commercially available Fmoc-L-Trp(NBoc-6OH)-OH (WuXi TIDES STA-AA12504), which has Fmoc on the α-amine, Boc on the indole nitrogen, and a free 6-OH . The target compound's free indole NH permits Nin-functionalisation under different conditions than Fmoc deprotection, while the free 6-OH allows direct O-acylation, O-alkylation, or oxidative cross-linking without prior deprotection steps. This orthogonal pattern is distinctly suited for Boc-strategy synthesis where the indole NH is intended to remain unprotected or be derivatised late-stage, providing a synthetic flexibility not available with the Fmoc/Nin-Boc dual-protected analog.

Orthogonal Protection
Data to verify
Boc-α-amine, free indole NH, free 6-OH vs. Fmoc-α-amine, Boc-indole N, free 6-OH
Enables late-stage indole NH functionalisation; Boc-SPPS fit
Comparator: Fmoc-L-Trp(NBoc-6OH)-OH (WuXi TIDES)
orthogonal protection late-stage functionalisation chemoselective derivatisation

Boc-6-Hydroxy-L-Tryptophan Applications


α-Amanitin and Amatoxin ADC Synthesis

The target compound is the direct precursor for constructing the 6-hydroxy-L-tryptophan residue required to form the tryptathionine (C-S) cross-link in α-amanitin and its semisynthetic derivatives [1]. In a typical synthetic sequence, Boc-6-hydroxy-L-Trp-OH is incorporated into the linear octapeptide chain via Boc-SPPS; following global deprotection, oxidative cyclisation between the 6-OH group and a cysteine thiol yields the bicyclic amatoxin scaffold. The resulting amanitin variants serve as RNA polymerase II inhibitors (KD ≈ 3 nM) for targeted cancer therapy when conjugated to tumour-targeting antibodies [2]. This application is directly supported by the Heidelberg Pharma patent family, which specifically claims (S)-6-hydroxytryptophan derivatives as essential intermediates for amanitin-ADC manufacturing [3].

Melanogenesis Research and Tyrosinase Inhibitor Studies

Following Boc deprotection under standard acidic conditions (TFA/CH2Cl2), the liberated 6-hydroxy-L-tryptophan serves as a validated competitive tyrosinase inhibitor with IC50 = 0.23 mM [4]. This activity supports its use as a positive control or scaffold for structure-activity relationship (SAR) studies targeting melanin biosynthesis disorders, skin-lightening cosmetic ingredients, or anti-melanoma agents. The Boc-protected precursor offers the practical advantage of stable, long-term storage (recommended at 2-8°C under inert gas) with on-demand deprotection immediately prior to biological assay [5].

Boc-SPPS with 6-Hydroxytryptophan

The Boc-α-amine protection makes this compound directly compatible with Boc-SPPS protocols, including HF cleavage or TFA-mediated Boc removal. The free indole NH and phenolic 6-OH permit post-synthetic diversification: the 6-OH can be selectively acylated, alkylated, or converted to a triflate for cross-coupling reactions [6]. This contrasts with fully protected variants that require additional deprotection steps before functionalisation. The compound is therefore suited for generating libraries of 6-O-modified tryptophan-containing peptides for combinatorial chemistry and peptidomimetic drug discovery.

Enantioselective Synthesis Process Scale-Up

The patented enantioselective hydrogenation route (using (R,R)-Et-DUPHOS or HDP 30.2758 chiral catalysts) provides a reproducible, scalable pathway to the (S)-enantiomer with claimed high enantiomeric cleanliness [7]. This makes the compound attractive for process chemistry groups developing GMP-compliant manufacturing routes for amanitin-ADC payloads, where stereochemical integrity is a critical quality attribute. The acetyl-protected intermediate HDP 30.2550 can be directly converted to the target compound by O-deacetylation, offering a crystalline, stable penultimate intermediate for quality control.

Application
Selection Property
Validation Focus
Amatoxin-ADC payload synthesis
6-OH tryptathionine competency
Oxidative cyclisation efficiency; cross-link integrity
Tyrosinase inhibitor research
6-OH regioisomer identity
IC50 benchmark; enzyme kinetics review
Boc-SPPS peptide assembly
α-amine Boc protection
Coupling yield; side-product profile
Enantioselective process scale-up
(S)-enantiomer purity
Chiral purity documentation; enantiomeric cleanliness review
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